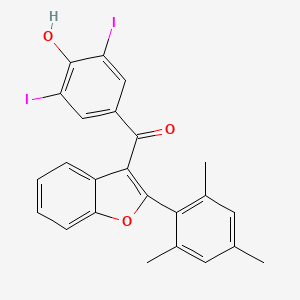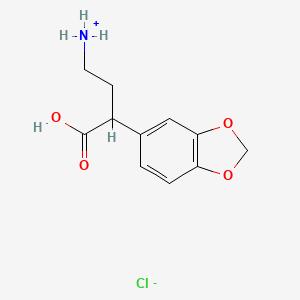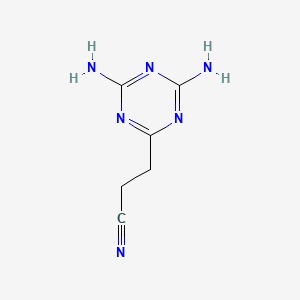![molecular formula C29H44O11 B13769271 Sarhamnolosid [German] CAS No. 6891-94-7](/img/structure/B13769271.png)
Sarhamnolosid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarhamnolosid [German] is a complex organic compound with the molecular formula C29H44O11 . It contains a total of 84 atoms, including 44 hydrogen atoms, 29 carbon atoms, and 11 oxygen atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sarhamnolosid [German] would likely involve large-scale chemical synthesis techniques, including the use of reactors, distillation columns, and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sarhamnolosid [German] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Sarhamnolosid [German] include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sarhamnolosid [German] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of Sarhamnolosid [German] involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is believed to involve the modulation of enzyme activity and signaling pathways. This compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses.
Comparison with Similar Compounds
Sarhamnolosid [German] can be compared with other similar compounds, such as:
Sarhamnolosid [German] is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
CAS No. |
6891-94-7 |
|---|---|
Molecular Formula |
C29H44O11 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
3-[(3S,5S,10R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,14,16-19,21-25,30-31,33-37H,3-8,10-13H2,1-2H3/t14?,16-,17+,18?,19?,21?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1 |
InChI Key |
BUGNRCRUPAIYMD-RQTNDROZSA-N |
Isomeric SMILES |
CC1[C@H](C(C([C@H](O1)O[C@H]2CC[C@@]3(C4C(CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)

![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
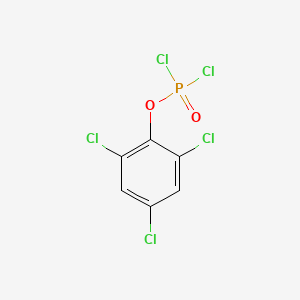
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)

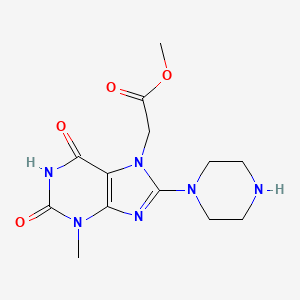

![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)

